DIZ-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H44F2N8 |

|---|---|

Peso molecular |

746.9 g/mol |

Nombre IUPAC |

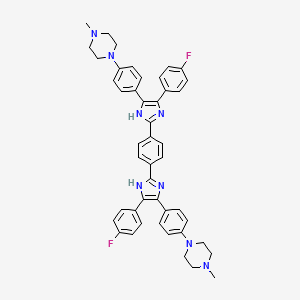

1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine |

InChI |

InChI=1S/C46H44F2N8/c1-53-23-27-55(28-24-53)39-19-11-33(12-20-39)43-41(31-7-15-37(47)16-8-31)49-45(51-43)35-3-5-36(6-4-35)46-50-42(32-9-17-38(48)18-10-32)44(52-46)34-13-21-40(22-14-34)56-29-25-54(2)26-30-56/h3-22H,23-30H2,1-2H3,(H,49,51)(H,50,52) |

Clave InChI |

NHADRDLRJIYBGX-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)C5=NC(=C(N5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=C(C=C9)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action in ALT Cancer Cells

Introduction

A subset of cancers, estimated at 10-15%, bypasses replicative senescence through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT).[1][2][3] This pathway, prevalent in tumors of mesenchymal and neuroepithelial origin such as osteosarcomas, soft tissue sarcomas, and glioblastomas, relies on homologous recombination (HR) to maintain telomere length, ensuring unlimited proliferative potential.[4][5][6] The unique molecular machinery of ALT-positive (ALT+) cancer cells presents a distinct set of vulnerabilities that can be exploited for targeted therapeutic intervention.

ALT+ cells are characterized by several key hallmarks, including long and heterogeneous telomere lengths, the presence of ALT-associated PML bodies (APBs), and the accumulation of extrachromosomal telomeric repeats (ECTRs), notably C-circles.[6][7][8][9] APBs are specialized promyelocytic leukemia (PML) nuclear bodies that co-localize with telomeric DNA and are considered the sites of active telomere recombination and synthesis.[7][10][11] C-circles, which are partially single-stranded circular DNA with C-rich telomeric repeats, are highly specific biomarkers for ALT activity.[8][12][13]

The activation and maintenance of the ALT pathway are frequently associated with mutations in the chromatin remodeling complex ATRX/DAXX.[4][6][14] Loss of ATRX/DAXX function leads to telomeric chromatin decondensation and increased replication stress, creating a permissive environment for recombination-based telomere maintenance.[14][15] The core of the ALT mechanism is a form of break-induced replication (BIR), where a one-ended double-strand break at a telomere invades a homologous template—such as a sister chromatid or another telomere—to initiate DNA synthesis.[4][9][16] This process involves a complex interplay of DNA repair and recombination proteins, including RAD51, RAD52, and the BLM helicase.[9][17]

This technical guide provides a detailed overview of the core mechanisms of action in ALT cancer cells, summarizing key quantitative data, outlining experimental protocols for studying the ALT pathway, and visualizing the intricate signaling and experimental workflows. While the specific molecule "DIZ-3" was not found in the current scientific literature, this guide focuses on the established and emerging therapeutic strategies targeting the fundamental machinery of ALT.

Core Mechanisms and Therapeutic Targets in ALT Cancer Cells

The dependency of ALT+ cancers on specific DNA repair and recombination pathways creates therapeutic opportunities. The primary strategies for targeting these cancers involve the inhibition of key proteins in the ALT mechanism, the exploitation of synthetic lethality, and the disruption of structures essential for ALT activity.

Inhibition of Key ALT Pathway Proteins

Several proteins are critical for the function of the ALT pathway and represent prime targets for therapeutic intervention.

-

ATR (Ataxia Telangiectasia and Rad3-related) Kinase: ALT+ cells exhibit chronic replication stress and a constitutive DNA damage response at their telomeres, leading to a dependency on the ATR checkpoint kinase for survival. Inhibition of ATR has been shown to be highly selective in killing ALT+ cancer cells by disrupting telomere maintenance and inducing chromosome fragmentation.[18]

-

BLM (Bloom Syndrome Helicase): The BLM helicase, a component of the BTR (BLM-TOP3A-RMI) complex, is essential for ALT activity.[14] It is required for the formation of C-circles and the resolution of recombination intermediates.[14] Depletion of BLM impairs APB formation and leads to the cessation of ALT-mediated telomere synthesis.[14]

-

RAD52: While classical homologous recombination often relies on RAD51, the BIR process in ALT appears to have a significant dependency on RAD52.[4][9] RAD52 is crucial for the annealing of single-stranded DNA, a key step in the initiation of BIR at collapsed replication forks.[4]

Exploiting Synthetic Lethality

The genetic background of ALT+ cells, particularly the frequent loss of ATRX, can be exploited through synthetic lethal interactions.

-

PARP (Poly(ADP-ribose) polymerase) Inhibition: PARP inhibitors, which are effective in HR-deficient tumors, have shown promise in ALT+ cancers.[6] The increased replication stress and reliance on recombination in ALT+ cells, often exacerbated by ATRX deficiency, may render them hypersensitive to PARP inhibition.[6]

-

Targeting DNA Repair Nucleases: A recent study identified the EXD2 nuclease as essential for telomere maintenance through break-induced replication in ALT+ cells.[5] The depletion of EXD2 in combination with the loss of other DNA repair proteins like BLM, DNA2, or POLD3 was shown to be synthetically lethal to ALT-dependent cancer cells.[5]

Disruption of ALT-Specific Structures

The unique nuclear structures in ALT+ cells, namely APBs, are also a target for therapeutic intervention.

-

PML (Promyelocytic Leukemia) Protein: The PML protein is the structural scaffold of APBs.[7][10] Depletion of PML disrupts the formation of APBs, which in turn prevents the localization of the BTR complex to telomeres and inhibits telomeric DNA synthesis.[7][19]

The following Graphviz diagram illustrates the central role of APBs in the ALT pathway, integrating signals from ATRX/DAXX loss and replication stress, and leading to telomere recombination and elongation.

Caption: Figure 1: The Alternative Lengthening of Telomeres (ALT) Pathway.

Quantitative Data on Protein Depletion in ALT Cancer Cells

The following table summarizes quantitative data from studies on the effects of depleting key proteins on a specific marker of ALT activity, C-circles.

| Cell Line | Gene Depleted | Method of Depletion | Change in C-circle Abundance | Reference |

| U2OS (Osteosarcoma) | BRCA1 | siRNA | ~3-fold reduction | [20] |

| Saos-2 (Osteosarcoma) | BRCA1 | siRNA | Significant reduction | [20] |

| VA-13 (Fibroblast) | BRCA1 | siRNA | Significant reduction | [20] |

| U2OS (Osteosarcoma) | BLM | Not specified | Impaired generation | [14] |

| U2OS (Osteosarcoma) | MSH3 | siRNA | Increased levels | [21] |

| Saos-2 (Osteosarcoma) | MSH3 | siRNA | Increased levels | [21] |

Detailed Experimental Protocols

C-circle Assay (CCA)

The C-circle assay is a highly specific method for detecting and quantifying ALT activity.[12]

Principle: This assay utilizes the properties of extrachromosomal C-circles, which are partially single-stranded. The single-stranded C-rich strand serves as a template for rolling circle amplification by a DNA polymerase with high processivity and strand displacement activity, such as Phi29 DNA polymerase. The amplified telomeric DNA is then detected by dot blot hybridization with a labeled telomeric probe.

Protocol:

-

DNA Extraction: Genomic DNA is extracted from ALT+ and control cell lines using a standard DNA extraction kit.

-

Rolling Circle Amplification:

-

A reaction mixture is prepared containing:

-

Genomic DNA (typically 8-30 ng)

-

Phi29 DNA polymerase buffer

-

dATP, dGTP, dTTP (without dCTP to prevent amplification of the G-rich strand)

-

BSA

-

Phi29 DNA polymerase

-

-

The reaction is incubated at 30°C for 8 hours, followed by heat inactivation of the polymerase at 65°C for 20 minutes.

-

-

Dot Blot Hybridization:

-

The amplified DNA is denatured and neutralized.

-

The samples are spotted onto a positively charged nylon membrane.

-

The membrane is cross-linked with UV light.

-

The membrane is pre-hybridized and then hybridized overnight with a 32P-labeled (TTAGGG)n probe.

-

The membrane is washed to remove unbound probe.

-

-

Detection and Quantification:

-

The membrane is exposed to a phosphor screen.

-

The signal intensity of the dots is quantified using densitometry software. The signal is proportional to the amount of C-circles in the initial DNA sample.

-

The following diagram illustrates the workflow of the C-circle assay.

Caption: Figure 2: C-circle Assay (CCA) Workflow.

Immunofluorescence-Fluorescence In Situ Hybridization (IF-FISH) for APB Detection

This method combines immunofluorescence staining of the PML protein with FISH using a telomere-specific probe to visualize the co-localization of PML bodies and telomeric DNA, which defines APBs.

Principle: Cells are fixed and permeabilized to allow antibody access. The PML protein is detected using a primary antibody followed by a fluorescently-labeled secondary antibody. Subsequently, the DNA is denatured, and a fluorescently-labeled telomere PNA (Peptide Nucleic Acid) probe is hybridized to the telomeric DNA. Co-localized signals from the PML antibody and the telomere probe are then visualized by fluorescence microscopy.

Protocol:

-

Cell Culture and Fixation: Cells are grown on coverslips, then fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

-

Immunofluorescence:

-

Cells are blocked with a blocking solution (e.g., BSA in PBS).

-

Incubation with a primary antibody against PML (e.g., rabbit anti-PML).

-

Washing steps to remove unbound primary antibody.

-

Incubation with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

-

Further washing steps.

-

-

Post-Fixation: Cells are post-fixed with paraformaldehyde to cross-link the antibodies.

-

Fluorescence In Situ Hybridization:

-

Cells are dehydrated through an ethanol (B145695) series.

-

DNA is denatured by heating in a hybridization buffer.

-

A fluorescently-labeled telomere PNA probe (e.g., Cy3-labeled (CCCTAA)3) is added, and hybridization occurs overnight.

-

Coverslips are washed to remove the unbound probe.

-

-

Mounting and Imaging:

-

Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Images are acquired using a confocal or fluorescence microscope. APBs are identified as foci where the PML and telomere signals co-localize.

-

The logical relationship between the components of APB detection is visualized in the diagram below.

Caption: Figure 3: Logic of APB Detection by IF-FISH.

Conclusion

The Alternative Lengthening of Telomeres pathway is a complex and multifaceted mechanism that enables a significant fraction of cancers to achieve replicative immortality. While the specific agent "this compound" is not documented in the current body of scientific literature, the fundamental principles of ALT provide a rich landscape for the development of novel anti-cancer therapies. The reliance of ALT+ cells on specific DNA repair pathways, their heightened state of replication stress, and the presence of unique structural hallmarks like APBs create a set of vulnerabilities that are being actively explored. Therapeutic strategies targeting key proteins such as ATR and BLM, exploiting synthetic lethalities with PARP inhibitors, and disrupting the formation of APBs hold considerable promise. Continued research into the intricate molecular mechanisms of ALT will be crucial for the development of effective and highly selective treatments for these often hard-to-treat cancers.

References

- 1. Locking the gates of immortality: targeting alternative lengthening of telomeres (ALT) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. ALT: A Multi-Faceted Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative lengthening of telomeres: from molecular mechanisms to therapeutic outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. icr.ac.uk [icr.ac.uk]

- 6. Alternative Lengthening of Telomeres: A Prognostic Paradox in Cancer [mdpi.com]

- 7. Telomere length heterogeneity in ALT cells is maintained by PML-dependent localization of the BTR complex to telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Probing PML body function in ALT cells reveals spatiotemporal requirements for telomere recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DNA C-circles are specific and quantifiable markers of alternative-lengthening-of-telomeres activity | Semantic Scholar [semanticscholar.org]

- 13. The C-Circle Biomarker Is Secreted by Alternative-Lengthening-of-Telomeres Positive Cancer Cells inside Exosomes and Provides a Blood-Based Diagnostic for ALT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New twists to the ALTernative endings at telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Switch telomerase to ALT mechanism by inducing telomeric DNA damages and dysfunction of ATRX and DAXX - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternative Lengthening of Telomeres and Mediated Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Differential requirements for DNA repair proteins in immortalized cell lines using alternative lengthening of telomere mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dimeric G-Quadruplex Ligand DIZ-3: A Technical Guide to its Structure, Synthesis, and Mechanism of Action in ALT Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G-quadruplex (G4) ligand DIZ-3, a dimeric aryl-substituted imidazole (B134444) with potent and selective activity against cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway. This document details the chemical structure, synthesis, and biological evaluation of this compound, presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing its mechanism of action through detailed signaling pathway diagrams.

Core Concepts: G-Quadruplexes and the ALT Pathway

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures, stabilized by Hoogsteen hydrogen bonds between guanine (B1146940) bases and the presence of a central cation, are prevalent in telomeric regions and gene promoter sequences. In the context of cancer, telomeres—the protective caps (B75204) at the ends of chromosomes—are of particular interest. Most cancer cells rely on the enzyme telomerase to maintain telomere length and achieve cellular immortality. However, approximately 10-15% of cancers, including certain sarcomas and glioblastomas, utilize a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) pathway. The ALT pathway is a homologous recombination-based process that allows for the elongation of telomeres, thereby enabling limitless replication. The formation and stabilization of G-quadruplexes within telomeric DNA can disrupt the ALT mechanism, making G4-ligands a promising therapeutic strategy for ALT-positive cancers.

This compound: A Selective Multimeric G4 Ligand

This compound is a novel G-quadruplex ligand designed based on a G4-ligand-dimerizing strategy. Its unique dimeric structure allows it to intercalate into the interface between two G-quadruplex units, effectively stabilizing this higher-order structure. This stabilization is believed to be the primary mechanism through which this compound exerts its anti-cancer effects.

Chemical Structure and Properties

This compound is a dimeric aryl-substituted imidazole. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C46H44F2N8 |

| Molecular Weight | 746.89 g/mol |

| CAS Number | 2675490-72-7 |

| SMILES | CN1CCN(CC1)c1ccc(cc1)-c1[nH]c(nc1-c1ccc(F)cc1)-c1ccc(cc1)-c1nc(c([nH]1)-c1ccc(cc1)N1CCN(C)CC1)-c1ccc(F)cc1 |

Biological Activity and Quantitative Data

This compound has demonstrated significant and selective cytotoxicity against ALT-positive cancer cells, while exhibiting considerably lower toxicity towards normal cells. Its biological activity is characterized by the induction of cell cycle arrest and apoptosis. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (μM) |

| U2OS | Human Osteosarcoma (ALT-positive) | 2.1 |

| BJ | Human Foreskin Fibroblast (Normal) | 29.3 |

Table 2: Effect of this compound on U2OS Cell Cycle Distribution

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 45.3 | 24.0 | 30.7 |

| This compound (0.6 μM) | 43.1 | 28.5 | 28.4 |

| This compound (1.2 μM) | 40.2 | 30.1 | 29.7 |

| This compound (2.5 μM) | 36.8 | 32.2 | 31.0 |

Table 3: Induction of Apoptosis in U2OS Cells by this compound

| Treatment | Apoptotic Cells (%) |

| Control | 10.1 |

| This compound (0.6 μM) | 15.4 |

| This compound (1.2 μM) | 20.7 |

| This compound (2.5 μM) | 24.9 |

Experimental Protocols

The following sections detail the methodologies used to synthesize and evaluate the biological activity of this compound, as described in the primary literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the imidazole core followed by the coupling of the dimeric structure.

Step 1: Synthesis of the Imidazole Monomer A mixture of 4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde, 4-(4-(4-methylpiperazin-1-yl)phenyl)benzaldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid is refluxed for several hours. The resulting product is then purified by column chromatography to yield the monomeric imidazole precursor.

Step 2: Dimerization The imidazole monomer is then subjected to an oxidative coupling reaction, typically using a palladium catalyst, to form the dimeric structure of this compound. The final product is purified by recrystallization or column chromatography.

Cell Proliferation Assay

The cytotoxic effects of this compound were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: U2OS and BJ cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells were treated with various concentrations of this compound (typically ranging from 0 to 40 μM) for 24 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.

-

Cell Treatment: U2OS cells were treated with this compound (0.6, 1.2, and 2.5 μM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI (50 μg/mL) and RNase A (100 μg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Apoptosis Analysis

The induction of apoptosis by this compound was quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

-

Cell Treatment: U2OS cells were treated with this compound (0.6, 1.2, and 2.5 μM) for 24 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells were quantified.

FRET Melting Assay

The ability of this compound to stabilize G-quadruplex structures can be assessed using a Förster Resonance Energy Transfer (FRET) melting assay.

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is labeled at its 5' and 3' ends with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA), respectively.

-

Assay Setup: The labeled oligonucleotide is incubated with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

Melting Curve Analysis: The fluorescence intensity is monitored as the temperature is gradually increased. The melting temperature (Tm), the temperature at which 50% of the G-quadruplex structure is unfolded, is determined. An increase in Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer activity by stabilizing telomeric G-quadruplexes, which in turn inhibits the ALT pathway. This disruption of telomere maintenance leads to telomere dysfunction, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.

Inhibition of the ALT Pathway

The following diagram illustrates the proposed mechanism of this compound in inhibiting the ALT pathway. In ALT-positive cancer cells, telomeres are elongated through a homologous recombination-based mechanism. The stabilization of G-quadruplex structures by this compound is thought to create a physical impediment to the recombination machinery, thereby blocking telomere synthesis.

Caption: this compound inhibits the ALT pathway by stabilizing G-quadruplexes.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Workflow for synthesis and biological testing of this compound.

Conclusion

This compound represents a promising class of G-quadruplex ligands with selective and potent activity against ALT-positive cancer cells. Its dimeric structure enables effective stabilization of higher-order G-quadruplex structures, leading to the inhibition of the ALT pathway, cell cycle arrest, and apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as targeted therapies for a specific subset of difficult-to-treat cancers. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this novel G4 ligand.

DIZ-3 role in telomere maintenance

An In-depth Technical Guide on the Role of the ZFP36 Protein Family in Cellular Processes Impacting Telomere Maintenance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomere integrity is fundamental to genomic stability and cellular longevity. While the direct maintenance of telomeric DNA is orchestrated by the shelterin complex and telomerase, a complex network of signaling pathways governs the cellular response to telomere dysfunction, primarily leading to cellular senescence. This technical guide delineates the critical, albeit indirect, role of the Zinc Finger Protein 36 (ZFP36) family, also known as Tristetraprolin (TTP), in processes intimately linked to telomere maintenance. This family of RNA-binding proteins, including ZFP36 (TTP), ZFP36L1, and ZFP36L2, are central regulators of the Senescence-Associated Secretory Phenotype (SASP), a key consequence of telomere shortening and cellular aging. By promoting the decay of mRNAs encoding inflammatory cytokines, growth factors, and other SASP components, the ZFP36 family modulates the microenvironment of senescent cells, thereby influencing tissue aging and the development of age-related diseases. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and relevant experimental protocols to facilitate further research and therapeutic development in this area.

Introduction: The ZFP36 Family and Cellular Senescence

Telomeres are nucleoprotein caps (B75204) at the ends of linear chromosomes that shorten with each cell division. When telomeres reach a critical length, they trigger a DNA damage response (DDR), leading to a state of irreversible growth arrest known as cellular senescence. A key feature of senescent cells is the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively termed the Senescence-Associated Secretory Phenotype (SASP). The SASP can have potent, often detrimental, effects on surrounding tissues, contributing to aging and various pathologies.

The ZFP36 family of RNA-binding proteins are key post-transcriptional regulators of gene expression.[1] They bind to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of target mRNAs, recruiting the cellular mRNA decay machinery to promote their degradation.[1][2][3] A primary function of this protein family is the downregulation of inflammatory and mitogenic signals, placing them at a critical intersection with the SASP. While not directly involved in the enzymatic maintenance of telomere length, the ZFP36 family's role in controlling the consequences of telomere-induced senescence makes it a crucial area of study for telomere biology.

Core Signaling Pathways

The activity and expression of the ZFP36 family are tightly regulated by signaling pathways central to the DNA damage response and cellular senescence, including the p53 and mTOR pathways.

The p53-TTP Axis in DNA Damage Response

The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage, a state often initiated by critically short telomeres. Upon activation by genotoxic stress, p53 can induce the expression of ZFP36 (TTP).[4][5] TTP then acts as a downstream effector, contributing to the cellular response by modulating the expression of its target mRNAs. This establishes a direct link between the DNA damage signaling cascade and the post-transcriptional regulation of inflammatory and cell cycle-related genes by TTP.[6][7]

Caption: The p53-TTP signaling pathway in response to DNA damage.

The mTOR-MAPKAPK2-ZFP36L1 Pathway in SASP Regulation

The mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cellular growth, metabolism, and aging. In senescent cells, mTOR signaling is constitutively active and is a primary driver of the SASP.[8][9] One mechanism by which mTOR promotes the SASP is through the inhibition of ZFP36L1.[10] Activated mTOR promotes the translation of MAPKAPK2 (also known as MK2). MAPKAPK2, in turn, phosphorylates ZFP36L1, which inhibits its ability to bind and degrade the mRNAs of SASP components.[10][11] Consequently, inhibition of mTOR with drugs like rapamycin leads to reduced MAPKAPK2 levels, resulting in active (dephosphorylated) ZFP36L1, which then suppresses the SASP by degrading the corresponding mRNAs.[9][11]

Caption: mTOR pathway regulation of ZFP36L1 and the SASP.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the ZFP36 family's role in cell cycle regulation and SASP suppression.

Table 1: Effect of ZFP36L1/L2 Overexpression on Cell Cycle Distribution

| Cell Line | Condition | % G1 Phase | % S Phase | % Sub-G1 (Apoptosis) | Reference |

| T-REx-293/HA-ZFP36L1 | Control (Doxorubicin) | 44.4% | 12.5% | Not increased | [12] |

| T-REx-293/HA-ZFP36L1 | ZFP36L1 OE (Doxorubicin) | 54.4% (+10.0%) | 8.3% (-4.2%) | Not increased | [12] |

| T-REx-293/HA-ZFP36L2 | Control (Doxorubicin) | 41.9% | 16.6% | Not increased | [12] |

| T-REx-293/HA-ZFP36L2 | ZFP36L2 OE (Doxorubicin) | 55.5% (+13.6%) | 10.0% (-6.6%) | Not increased | [12] |

Data demonstrates that overexpression (OE) of ZFP36L1 or ZFP36L2 induces G1 cell cycle arrest.[12]

Table 2: Regulation of SASP Components by the mTOR-ZFP36L1 Axis

| Treatment/Condition | Target | Effect | Finding | Reference |

| Rapamycin (mTOR inhibitor) | SASP Components (e.g., IL-6, IL-8) | mRNA Downregulation | Rapamycin treatment prevents the induction of the SASP in cells undergoing oncogene-induced senescence. | [10] |

| ZFP36L1Mut Expression | SASP Secreted Factors | Downregulation of >60% | A constitutively active mutant of ZFP36L1 (resistant to MAPKAPK2 phosphorylation) suppresses the majority of the SASP. | [10][11] |

| mTOR Inhibition | ZFP36L1 Phosphorylation | Decreased | Inhibition of mTOR leads to dephosphorylation and activation of ZFP36L1. | [10] |

Experimental Protocols

This section details common methodologies used to investigate the function of the ZFP36 protein family.

Western Blotting for Protein Expression and Phosphorylation

-

Objective: To determine the total protein levels of ZFP36 family members and their phosphorylation status.

-

Methodology:

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to ZFP36L1, phospho-ZFP36L1, or other proteins of interest (e.g., p53, actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities can be quantified using densitometry software.[6][10]

-

Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Expression

-

Objective: To measure the relative abundance of specific mRNAs, such as those for SASP components or ZFP36 family members.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from cells using a TRIzol-based method or a commercial kit. RNA quality and quantity are assessed.

-

cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.

-

Thermocycling: The reaction is run on a real-time PCR machine.

-

Data Analysis: The cycle threshold (Ct) values are determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[10][12]

-

Luciferase Reporter Assay for mRNA Stability

-

Objective: To determine if a ZFP36 family protein directly targets the 3'-UTR of a specific mRNA to promote its decay.

-

Methodology:

-

Vector Construction: The 3'-UTR of the putative target mRNA containing AREs is cloned downstream of a luciferase reporter gene in an expression vector.

-

Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter construct, a control vector expressing Renilla luciferase (for normalization), and a vector overexpressing the ZFP36 family protein of interest (or a control vector).

-

Cell Lysis and Assay: 24-48 hours post-transfection, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the ZFP36 protein compared to the control indicates that the protein destabilizes the mRNA via the cloned 3'-UTR.[13]

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Objective: To identify senescent cells in a cell population.

-

Methodology:

-

Cell Culture: Cells are cultured under conditions that induce senescence (e.g., replicative exhaustion, oncogene expression).

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: After washing, cells are incubated overnight at 37°C (without CO₂) in a staining solution containing X-gal at pH 6.0. This specific pH is critical as lysosomal β-galactosidase is active at acidic pH (4.0), whereas the senescence-associated activity is detectable at pH 6.0.

-

Visualization: Senescent cells stain blue and can be visualized and counted using a standard light microscope. The percentage of blue-staining cells is calculated.[10]

-

Conclusion and Future Directions

The ZFP36 family of RNA-binding proteins represents a critical regulatory hub that translates signals from the DNA damage response and key aging pathways into a post-transcriptional program that shapes the cellular microenvironment. While they do not directly participate in the replication or capping of telomeres, their potent ability to suppress the SASP—a primary consequence of telomere attrition—positions them as crucial players in the broader field of telomere biology and aging. Understanding the precise mechanisms that regulate ZFP36 family activity and identifying their full spectrum of mRNA targets in senescent cells are key areas for future research. Therapeutic strategies aimed at modulating the activity of these proteins, for instance by mimicking the effects of mTOR inhibition on ZFP36L1, could offer novel approaches to mitigate the detrimental effects of cellular senescence in age-related diseases.

References

- 1. The Tristetraprolin Family of RNA-Binding Proteins in Cancer: Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Post-Transcriptional Regulation of Immune Responses and Inflammatory Diseases by RNA-Binding ZFP36 Family Proteins [frontiersin.org]

- 3. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor suppressor p53 plays a key role in induction of both tristetraprolin and let-7 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of the p53–tristetraprolin–stathmin-1 pathway on trophoblasts at maternal–fetal interface | PLOS One [journals.plos.org]

- 7. Effect of the p53–tristetraprolin–stathmin-1 pathway on trophoblasts at maternal–fetal interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Senescence-associated secretory phenotype - Wikipedia [en.wikipedia.org]

- 9. mTOR as regulator of lifespan, aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR regulates MAPKAPK2 translation to control the senescence-associated secretory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TORn about SASP regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ZFP36L1 and ZFP36L2 inhibit cell proliferation in a cyclin D-dependent and p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Technical Guide: Discovery and Synthesis of Verubecestat (MK-8931)

As the compound "DIZ-3" does not correspond to a known molecule in publicly available scientific literature, this guide will focus on Verubecestat (MK-8931) , a well-documented β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, to illustrate the requested in-depth technical format. Verubecestat's development provides a robust example for detailing discovery, synthesis, and characterization processes relevant to drug development professionals.

This document provides a comprehensive overview of the discovery, synthesis, and characterization of Verubecestat (MK-8931), a potent and selective BACE1 inhibitor investigated for the treatment of Alzheimer's disease.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The enzyme BACE1 is a key protease in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and mitigate the progression of Alzheimer's disease. Verubecestat emerged from extensive drug discovery efforts as a promising clinical candidate.

Discovery and Lead Optimization

The discovery of Verubecestat involved a multi-stage process of identifying and optimizing lead compounds with desirable pharmacological properties.

2.1. Initial Screening and Hit Identification

High-throughput screening (HTS) of compound libraries against a purified BACE1 enzyme assay led to the identification of initial "hit" compounds. These early compounds, while demonstrating BACE1 inhibitory activity, often possessed undesirable properties such as low potency, poor selectivity, or unfavorable pharmacokinetic profiles.

2.2. Structure-Activity Relationship (SAR) Studies

A systematic SAR campaign was undertaken to improve the potency and drug-like properties of the initial hits. This involved the synthesis and evaluation of numerous analogs to understand the relationship between chemical structure and biological activity. Key modifications focused on enhancing interactions with the catalytic aspartate residues in the BACE1 active site and improving cell permeability.

2.3. Lead Optimization and Candidate Selection

Through iterative cycles of design, synthesis, and testing, compounds with improved potency, selectivity over related proteases (e.g., BACE2, Cathepsin D), and favorable ADME (absorption, distribution, metabolism, and excretion) properties were developed. Verubecestat was ultimately selected as the clinical candidate based on its overall profile, including its ability to effectively cross the blood-brain barrier and reduce Aβ levels in preclinical models.

Synthesis of Verubecestat

The chemical synthesis of Verubecestat is a multi-step process. The following outlines a representative synthetic route.

3.1. Retrosynthetic Analysis

A retrosynthetic approach to Verubecestat identifies key disconnections and strategic bond formations, typically breaking the molecule down into readily available starting materials.

3.2. Synthetic Protocol

A plausible synthetic scheme for Verubecestat is as follows:

-

Step 1: Amide Coupling. A key amide bond is formed between a substituted pyrazine (B50134) carboxylic acid and an amino-imidazopyridine core. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Step 2: Suzuki Coupling. A carbon-carbon bond is formed via a Suzuki coupling reaction to introduce a key aryl or heteroaryl group. This reaction typically involves a palladium catalyst, a boronic acid or ester, and a suitable base.

-

Step 3: Functional Group Interconversion. Subsequent steps may involve modifications of functional groups, such as the reduction of a nitro group to an amine, to arrive at the final Verubecestat structure.

-

Step 4: Purification. The final compound is purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for biological testing.

Biological Characterization

4.1. In Vitro Pharmacology

The biological activity of Verubecestat was extensively characterized in a variety of in vitro assays.

Table 1: In Vitro Potency and Selectivity of Verubecestat

| Assay Type | Target | IC50 / Ki | Species |

| Enzymatic Assay | BACE1 | 1.8 nM (Ki) | Human |

| Enzymatic Assay | BACE2 | 2.6 nM (Ki) | Human |

| Enzymatic Assay | Cathepsin D | >10 µM (IC50) | Human |

| Cell-based Aβ40 Assay | SH-SY5Y cells | 13 nM (IC50) | Human |

4.2. In Vivo Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of Verubecestat were evaluated in several animal models.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Verubecestat

| Species | Dose (mg/kg) | Route | Brain Cmax | CSF Aβ40 Reduction |

| Rat | 10 | p.o. | 1.2 µM | 85% |

| Cynomolgus Monkey | 3 | p.o. | 0.5 µM | 90% |

Mechanism of Action and Signaling Pathway

Verubecestat functions by directly inhibiting the enzymatic activity of BACE1. This inhibition reduces the cleavage of APP at the β-secretase site, thereby decreasing the production of Aβ peptides, which are the primary component of amyloid plaques in Alzheimer's disease.

Caption: BACE1 inhibition by Verubecestat in the amyloidogenic pathway.

Experimental Protocols

6.1. BACE1 Enzymatic Assay

-

Objective: To determine the in vitro potency of Verubecestat against purified human BACE1.

-

Procedure:

-

A fluorescent resonance energy transfer (FRET) substrate containing the BACE1 cleavage site is used.

-

Recombinant human BACE1 enzyme is incubated with varying concentrations of Verubecestat in a suitable assay buffer.

-

The FRET substrate is added to initiate the reaction.

-

The reaction is incubated at 37°C for a defined period.

-

The fluorescence intensity is measured using a plate reader.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

6.2. Cell-based Aβ40 Assay

-

Objective: To measure the effect of Verubecestat on Aβ40 production in a cellular context.

-

Procedure:

-

SH-SY5Y cells overexpressing human APP are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of Verubecestat.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of Aβ40 in the supernatant is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

The IC50 value is determined from the dose-response curve.

-

6.3. Experimental Workflow

Caption: Workflow from discovery to preclinical evaluation of Verubecestat.

Conclusion

Verubecestat is a potent BACE1 inhibitor that demonstrated significant promise in preclinical studies and early clinical trials for the treatment of Alzheimer's disease. The discovery and development of Verubecestat exemplify a successful structure-based drug design and lead optimization campaign. While later-stage clinical trials were discontinued (B1498344) due to a lack of efficacy, the scientific journey of Verubecestat provides valuable insights into the complexities of targeting the amyloid pathway and serves as an important case study for drug development professionals.

DIZ-3: A Selective G-Quadruplex Ligand for Targeting Alternative Lengthening of Telomeres in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DIZ-3 is a novel dimeric aryl-substituted imidazole (B134444) compound that has emerged as a selective ligand for multimeric G-quadruplex (G4) DNA structures.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA, and they are particularly prevalent in telomeres. In a significant subset of cancers, telomere length is maintained through a homologous recombination-based mechanism known as the Alternative Lengthening of Telomeres (ALT), which is distinct from the more common telomerase-dependent pathway.[3][4][5] The stabilization of G-quadruplexes at telomeres has been shown to interfere with the ALT mechanism, leading to telomere dysfunction, cell cycle arrest, and ultimately, apoptosis in ALT-positive cancer cells.[1][3] this compound leverages this vulnerability by intercalating into the G4-G4 interface and stabilizing the higher-order G-quadruplex structure, thereby exhibiting potent anti-proliferative activity in ALT-dependent cancer cells.[1][3][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

Core Mechanism of Action

This compound's primary mechanism of action is the selective binding and stabilization of multimeric G-quadruplex structures within the telomeres of ALT-positive cancer cells.[1][3] This targeted stabilization is believed to induce replicative stress at the telomeres, which in turn triggers a DNA damage response.[3] In ALT cells, this damage is thought to fuel aberrant recombination, leading to telomere dysfunction, the formation of ALT-associated promyelocytic leukemia (PML) bodies (APBs), and ultimately, cell cycle arrest and apoptosis.[1][3]

Quantitative Data

The following table summarizes the available quantitative data on the cellular activity of this compound.

| Cell Line | Cell Type | Assay | Parameter | Value | Reference |

| U2OS | Human Osteosarcoma (ALT-positive) | Cytotoxicity | IC50 | 2.1 µM | [3] |

| BJ | Human Normal Fibroblast | Cytotoxicity | IC50 | 29.3 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other G-quadruplex ligands.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Formation

Circular dichroism spectroscopy is a fundamental technique used to confirm the formation of G-quadruplex structures and to study their topology.[6][7][8][9]

Objective: To verify the formation of a G-quadruplex structure by a specific DNA oligonucleotide and to characterize its conformation (e.g., parallel, anti-parallel, or hybrid).

Materials:

-

DNA oligonucleotide with a G-quadruplex forming sequence

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Nuclease-free water

-

CD Spectropolarimeter

-

Quartz cuvette with a 1 cm path length

Protocol:

-

Sample Preparation:

-

Dissolve the DNA oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

-

Dilute the stock solution to a final concentration of 5-10 µM in the annealing buffer.

-

-

Annealing:

-

Heat the sample to 95°C for 5 minutes.

-

Gradually cool the sample to room temperature over several hours to allow for proper folding of the G-quadruplex structure. Some protocols recommend slow cooling overnight.

-

-

CD Spectrum Acquisition:

-

Set the CD spectropolarimeter to scan from 320 nm to 220 nm.

-

Use a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a response time of 1 second.

-

Record the spectrum at a controlled temperature, typically 25°C.

-

Acquire at least three scans and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer blank from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (c * l * N), where 'mdeg' is the measured ellipticity in millidegrees, 'c' is the molar concentration of the DNA, 'l' is the path length of the cuvette in cm, and 'N' is the number of nucleotides in the sequence.

-

Analyze the spectral features: A positive peak around 260-265 nm and a negative peak around 240-245 nm are characteristic of a parallel G-quadruplex. A positive peak around 295 nm and a negative peak around 260 nm are indicative of an anti-parallel G-quadruplex. Hybrid structures show a combination of these features.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

The FRET melting assay is a high-throughput method to assess the stabilization of G-quadruplex DNA by a ligand.[10][11][12][13]

Objective: To determine the increase in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide upon binding of this compound, which reflects the stabilizing effect of the ligand.

Materials:

-

Dual-labeled DNA oligonucleotide with a G-quadruplex forming sequence (e.g., FAM as the donor fluorophore at the 5'-end and TAMRA as the acceptor/quencher at the 3'-end).

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 10 mM KCl, 90 mM LiCl).

-

This compound stock solution in DMSO.

-

Real-time PCR instrument capable of monitoring fluorescence during a temperature ramp.

Protocol:

-

Oligonucleotide Preparation:

-

Prepare a working solution of the dual-labeled oligonucleotide at 0.2 µM in the assay buffer.

-

Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to pre-fold the G-quadruplex structure.

-

-

Assay Setup:

-

In a 96-well PCR plate, add the pre-folded oligonucleotide solution to each well.

-

Add this compound to the wells at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM). Include a no-ligand control.

-

Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.

-

-

FRET Melting:

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to monitor the fluorescence of the donor (FAM) with an initial hold at 25°C for 5 minutes, followed by a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/min.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, which corresponds to the inflection point of the melting curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm in the presence of this compound. A positive ΔTm indicates stabilization of the G-quadruplex by the ligand.

-

Telomeric Overhang Ligation Assay (TOLA)

The TOLA is used to assess changes in the length and structure of the G-rich telomeric overhang.

Objective: To determine if treatment with this compound affects the integrity of the telomeric G-overhang in ALT-positive cells.

Materials:

-

Genomic DNA isolated from treated and untreated cells.

-

Telomeric oligonucleotide probe (e.g., 5'-end labeled with [γ-32P]ATP).

-

T4 DNA Ligase and ligation buffer.

-

Restriction enzymes (e.g., MboI, AluI).

-

Agarose (B213101) gel electrophoresis equipment.

-

Phosphorimager or autoradiography film.

Protocol:

-

Genomic DNA Preparation:

-

Isolate high molecular weight genomic DNA from cells treated with this compound and from untreated control cells.

-

Digest the genomic DNA with restriction enzymes that do not cut within the telomeric repeats.

-

-

Oligonucleotide Labeling:

-

Label the 5'-end of the telomeric oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.

-

-

Ligation Reaction:

-

Set up a ligation reaction containing the restriction-digested genomic DNA, the 32P-labeled telomeric probe, T4 DNA ligase, and ligation buffer.

-

Incubate the reaction under conditions that favor the ligation of the probe to the G-overhang.

-

-

Gel Electrophoresis and Detection:

-

Run the ligation products on a denaturing polyacrylamide gel or a native agarose gel.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the labeled DNA fragments.

-

-

Data Analysis:

-

Analyze the pattern and intensity of the radioactive signals. Changes in the distribution or intensity of the ligated products between treated and untreated samples can indicate alterations in the telomeric overhang structure or accessibility.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound in ALT-positive cancer cells.

Caption: Postulated signaling pathway for this compound induced cell cycle arrest.

Caption: Overview of apoptosis pathways potentially activated by this compound.

Caption: Experimental workflow for the FRET melting assay.

Conclusion

This compound represents a promising therapeutic agent for the targeted treatment of ALT-positive cancers. Its ability to selectively stabilize telomeric G-quadruplexes and induce a potent anti-proliferative effect highlights the potential of G-quadruplex ligands in oncology. Further research is warranted to fully elucidate the downstream signaling consequences of this compound binding and to evaluate its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and other G-quadruplex-targeting compounds.

References

- 1. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Alternative lengthening of telomeres: from molecular mechanisms to therapeutic outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD Study of the G-Quadruplex Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FRET-melting experiments [bio-protocol.org]

- 13. 3.3. Biophysical Assays [bio-protocol.org]

In-depth Technical Guide: Cellular Uptake and Localization of DIZ-3

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of publicly available scientific literature and data, we must report that specific experimental data regarding the cellular uptake and localization of the compound DIZ-3 is not available at this time. Research into this selective multimeric G4 ligand has primarily focused on its mechanism of action, demonstrating its ability to induce cell cycle arrest and apoptosis in Alternative Lengthening of Telomeres (ALT) cancer cells. However, the precise pathways by which this compound enters cells and its subsequent subcellular distribution have not yet been detailed in published studies.

In light of this, we have constructed this in-depth technical guide to outline the established methodologies and experimental frameworks that would be employed to investigate the cellular uptake and localization of a novel small molecule therapeutic such as this compound. This guide is intended to serve as a foundational resource for researchers designing such studies, providing detailed protocols and data presentation strategies.

Section 1: Investigating Cellular Uptake Mechanisms

The initial step in characterizing a new compound is to determine how it crosses the plasma membrane to reach its intracellular targets. The primary mechanisms for small molecule entry are passive diffusion and active transport, including various forms of endocytosis.

Key Experimental Approaches to Elucidate Uptake Mechanisms

A combination of quantitative and qualitative methods is essential to build a complete picture of cellular uptake.

Table 1: Quantitative Analysis of this compound Cellular Uptake

| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/10^6 cells) | Uptake Efficiency (%) |

| U2OS (ALT+) | 0.5 | 30 | Data Not Available | Data Not Available |

| U2OS (ALT+) | 1.0 | 30 | Data Not Available | Data Not Available |

| U2OS (ALT+) | 5.0 | 30 | Data Not Available | Data Not Available |

| U2OS (ALT+) | 1.0 | 60 | Data Not Available | Data Not Available |

| U2OS (ALT+) | 1.0 | 120 | Data Not Available | Data Not Available |

| WI-38 (Non-cancerous) | 1.0 | 30 | Data Not Available | Data Not Available |

This table illustrates how quantitative uptake data for this compound would be presented. Such data would be generated using techniques like liquid chromatography-mass spectrometry (LC-MS) or by utilizing a fluorescently labeled version of this compound with flow cytometry.

Experimental Protocol: Flow Cytometry for Quantitative Uptake Analysis

This protocol describes the use of flow cytometry to quantify the uptake of a fluorescently labeled version of this compound (e.g., this compound-FITC).

-

Cell Preparation: Plate U2OS cells in 6-well plates and culture to 70-80% confluency.

-

Compound Incubation: Treat cells with varying concentrations of this compound-FITC (e.g., 0.1, 0.5, 1, 5 µM) for different time points (e.g., 15, 30, 60, 120 minutes) at 37°C. Include a control group incubated at 4°C to assess for energy-dependent uptake.

-

Cell Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Detach cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Resuspend cells in PBS containing a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells. Analyze the fluorescence intensity of the live cell population using a flow cytometer with appropriate laser and filter sets for FITC.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant reduction in MFI at 4°C compared to 37°C would indicate an active, energy-dependent uptake mechanism.

Workflow for quantifying cellular uptake using flow cytometry.

Delineating Endocytic Pathways with Chemical Inhibitors

To identify the specific endocytic pathway(s) involved in this compound uptake, cells can be pre-treated with inhibitors that block known pathways.

Table 2: Effect of Endocytosis Inhibitors on this compound Uptake in U2OS Cells

| Inhibitor | Target Pathway | Concentration | Incubation Time | % Inhibition of this compound Uptake |

| Chlorpromazine | Clathrin-mediated | 10 µM | 30 min | Data Not Available |

| Filipin III | Caveolae-mediated | 5 µg/mL | 30 min | Data Not Available |

| Amiloride | Macropinocytosis | 50 µM | 30 min | Data Not Available |

| Dynasore | Dynamin-dependent | 80 µM | 30 min | Data Not Available |

A significant reduction in this compound uptake in the presence of a specific inhibitor would suggest the involvement of that pathway.

Potential endocytic pathways for this compound internalization.

Section 2: Determining Subcellular Localization

Identifying where a compound accumulates within the cell is crucial for understanding its mechanism of action and potential off-target effects.

Visualization with Confocal Fluorescence Microscopy

Confocal microscopy is a powerful tool for visualizing the subcellular distribution of a fluorescently labeled compound.

Experimental Protocol: Confocal Microscopy for Subcellular Localization

-

Cell Culture: Grow U2OS cells on glass-bottom dishes.

-

Staining: Incubate cells with this compound-FITC (e.g., 1 µM for 2 hours). In the final 30 minutes of incubation, add organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ Red for mitochondria, LysoTracker™ Red for lysosomes).

-

Imaging: Wash cells with PBS and image using a confocal microscope. Acquire images in separate channels for this compound-FITC and each organelle marker.

-

Colocalization Analysis: Merge the images and analyze the degree of overlap between the this compound-FITC signal and the organelle markers. Quantitative analysis can be performed using software to calculate colocalization coefficients (e.g., Pearson's or Manders' coefficients).

Biochemical Confirmation with Subcellular Fractionation

This technique physically separates cellular components, allowing for the quantification of the compound in each fraction.

Experimental Protocol: Subcellular Fractionation and Western Blotting

-

Cell Treatment and Lysis: Treat a large population of U2OS cells with unlabeled this compound. Harvest the cells and lyse them using a dounce homogenizer in a hypotonic buffer.

-

Fractionation by Differential Centrifugation:

-

Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.

-

Perform ultracentrifugation (e.g., 100,000 x g) on the subsequent supernatant to separate the microsomal (endoplasmic reticulum and Golgi) and cytosolic fractions.

-

-

Purity Assessment: Analyze a portion of each fraction by Western blotting using antibodies against marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

-

This compound Quantification: Quantify the amount of this compound in each fraction using a sensitive analytical method like LC-MS.

Table 3: Subcellular Distribution of this compound in U2OS Cells

| Cellular Fraction | Marker Protein | This compound Amount (ng/mg protein) | % of Total Cellular this compound |

| Nucleus | Histone H3 | Data Not Available | Data Not Available |

| Mitochondria | COX IV | Data Not Available | Data Not Available |

| Microsomes | Calnexin | Data Not Available | Data Not Available |

| Cytosol | GAPDH | Data Not Available | Data Not Available |

This table provides a template for presenting data from a subcellular fractionation experiment.

Conclusion

While specific data on the cellular uptake and localization of this compound are not yet available, this guide provides a comprehensive overview of the standard methodologies that would be employed to conduct such an investigation. A thorough understanding of how this compound enters cancer cells and where it accumulates is a critical next step in its development as a potential therapeutic for ALT-positive cancers. The experimental protocols and data presentation formats outlined herein offer a roadmap for researchers to elucidate these crucial aspects of this compound's pharmacology.

The Core of Stability: A Technical Guide to Foundational Research on G-quadruplex Stabilizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Their prevalence in the promoter regions of oncogenes and in telomeric DNA has established them as promising therapeutic targets, particularly in the field of oncology. The stabilization of G4 structures by small molecules can disrupt these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the foundational research on G-quadruplex stabilizing agents, focusing on their mechanisms of action, quantitative analysis, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Pillars of Cancer Proliferation

G-quadruplex stabilizing agents primarily exert their anticancer effects through two well-established mechanisms: telomerase inhibition and the downregulation of oncogene expression.

Telomerase Inhibition

Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is overexpressed, leading to cellular immortality. The 3' overhang of human telomeric DNA is a G-rich sequence that can fold into a G4 structure. Stabilization of this G4 structure by a ligand physically obstructs the binding of telomerase, thereby inhibiting its activity.[1][2] This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3]

Downregulation of Oncogene Expression

G-quadruplex forming sequences are frequently found in the promoter regions of various oncogenes, such as c-MYC, BCL-2, and KRAS. The formation of a G4 structure in these promoter regions can act as a transcriptional repressor, hindering the binding of transcription factors and RNA polymerase.[4][5][6] G4 stabilizing agents enhance the stability of these structures, leading to a sustained downregulation of the corresponding oncogene's expression.[7] This, in turn, can inhibit cancer cell proliferation and survival.

Data Presentation: Quantitative Analysis of G-quadruplex Stabilizing Agents

The efficacy of a G-quadruplex stabilizer is determined by several key quantitative parameters, including its binding affinity for the G4 structure, its ability to thermally stabilize the structure, and its inhibitory effect on telomerase activity. The following tables summarize these metrics for a selection of well-characterized G4 stabilizing agents.

Table 1: Binding Affinity and Thermal Stabilization of G-quadruplex Stabilizing Agents

| Ligand | Target G4 | Binding Affinity (Kd or Kb, µM) | Thermal Stabilization (ΔTm, °C) at 1 µM | Method |

| Natural Products | ||||

| Telomestatin | Telomeric | ~0.005 (IC50, TRAP) | >30 | TRAP Assay |

| Berberine | c-MYC | 0.12 ± 0.1 | 10.5 | Fluorescence Titration, CD Melting |

| Synthetic Ligands | ||||

| BRACO-19 | Telomeric | 0.45 | 19.4 | FRET Melting |

| Pyridostatin (PDS) | Telomeric | 0.49 | 28.5 | FRET Melting |

| TMPyP4 | Telomeric | 6.5 ± 1.4 | >20 | FRET Melting, ITC |

| PhenDC3 | Telomeric | 0.028 | 20 | FRET Melting |

| Quarfloxin (CX-3543) | Ribosomal DNA | - | - | - |

| RHPS4 | Telomeric | - | 24.9 | FRET Melting |

Note: Binding affinity can be expressed as the dissociation constant (Kd), association constant (Kb), or the half-maximal inhibitory concentration (IC50) from enzymatic assays. Lower Kd and IC50 values, and higher Kb and ΔTm values, indicate greater potency.

Table 2: Telomerase Inhibition by G-quadruplex Stabilizing Agents

| Ligand | IC50 (µM) - TRAP Assay | IC50 (µM) - Direct Assay |

| Telomestatin | 0.00064 | 0.0007 |

| Phen-DC3 | 0.0015 | 0.0022 |

| 360A | 0.052 | 0.063 |

| BRACO-19 | 0.045 | 0.065 |

| TMPyP4 | 0.55 | 0.74 |

Experimental Protocols

A variety of biophysical and biochemical assays are employed to identify and characterize G-quadruplex stabilizing agents. Below are detailed methodologies for three key experiments.

Förster Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to determine the thermal stability of a G4 structure in the presence of a potential ligand. A G4-forming oligonucleotide is dual-labeled with a FRET donor and acceptor pair. In the folded G4 state, the fluorophores are in close proximity, resulting in high FRET efficiency. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined. An increase in Tm in the presence of a compound indicates stabilization of the G4 structure.[8][9][10]

Methodology:

-

Oligonucleotide Preparation: A G4-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one terminus and a quencher or acceptor (e.g., TAMRA) at the other.

-

Sample Preparation: The labeled oligonucleotide is diluted to a final concentration of 0.2 µM in a relevant buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2). The test compound is added at various concentrations.

-

Annealing: The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 formation.

-

FRET Melting: The fluorescence of the donor is monitored as the temperature is gradually increased from 25°C to 95°C in a real-time PCR machine.

-

Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.

Polymerase Stop Assay

This assay determines the ability of a compound to stabilize a G4 structure and block the progression of a DNA polymerase.[4][6][11] A primer is annealed to a template strand containing a G4-forming sequence. In the presence of a stabilizing ligand, the G4 structure forms a robust block, causing the polymerase to stall and producing a truncated DNA product. The amount of this "stop" product is indicative of the ligand's stabilizing effect.

Methodology:

-

Template and Primer Preparation: A DNA template containing a G4-forming sequence and a complementary primer labeled with a radioactive or fluorescent tag are synthesized.

-

Reaction Mixture: The template and primer are combined in a reaction buffer containing dNTPs, Taq polymerase, and the test compound at various concentrations. A buffer containing K+ is typically used to promote G4 formation.

-

Primer Extension: The reaction is incubated at a temperature suitable for polymerase activity (e.g., 55-65°C).

-

Product Analysis: The reaction is stopped, and the DNA products are denatured and separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is visualized by autoradiography or fluorescence imaging. The intensity of the band corresponding to the polymerase stop product is quantified.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[12][13][14] It involves two main steps: first, telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide. Second, these extension products are amplified by PCR. The presence of a G4 stabilizing agent that inhibits telomerase will result in a reduction of the amplified products.

Methodology:

-

Cell Lysate Preparation: Prepare a cell extract containing active telomerase from a cancer cell line.

-

Telomerase Extension: The cell lysate is incubated with a non-telomeric substrate primer (TS primer), dNTPs, and the G4 stabilizing agent at various concentrations.

-

PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer. An internal PCR control is often included to check for PCR inhibition.

-

Product Detection: The PCR products are separated by PAGE and visualized by staining with a fluorescent dye (e.g., SYBR Green) or by using a fluorescently labeled primer.

-

Quantification: The intensity of the telomerase product ladder is quantified and normalized to the internal control to determine the IC50 value of the compound.

Conclusion

The stabilization of G-quadruplex structures presents a compelling strategy for the development of novel anticancer therapeutics. The foundational research outlined in this guide highlights the key mechanisms of action, quantitative evaluation methods, and experimental protocols that are essential for the discovery and characterization of G4 stabilizing agents. By providing a clear framework for understanding and investigating these unique molecular targets, this guide aims to support researchers, scientists, and drug development professionals in their efforts to translate the therapeutic potential of G-quadruplex stabilization into clinical reality. The continued exploration of diverse chemical scaffolds and the refinement of screening methodologies will undoubtedly lead to the identification of next-generation G4-targeted therapies with improved efficacy and selectivity.

References

- 1. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of anionic stabilizer for telomere G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telomerase inhibitors based on quadruplex ligands selected by a fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. G4LDB 3.0: a database for discovering and studying G-quadruplex and i-motif ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Preliminary Studies of DIZ-3 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of DIZ-3, a novel dimeric aryl-substituted imidazole. This compound has been identified as a selective multimeric G-quadruplex (G4) ligand that demonstrates significant cytotoxic activity against cancer cells characterized by the Alternative Lengthening of Telomeres (ALT) phenotype.[1][2] This document synthesizes the available quantitative data on this compound's efficacy, details the experimental protocols for assessing its cytotoxic and anti-proliferative effects, and illustrates the proposed mechanism of action through signaling pathway diagrams. The findings suggest that this compound induces cell cycle arrest and apoptosis, positioning it as a promising candidate for further investigation in the development of targeted cancer therapies.

Mechanism of Action